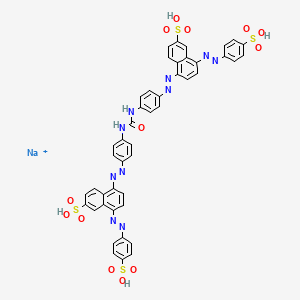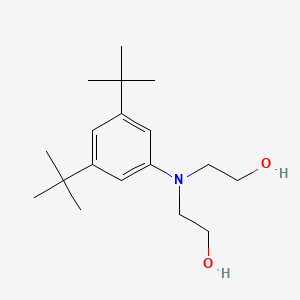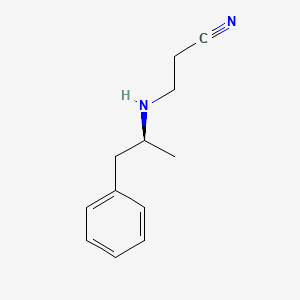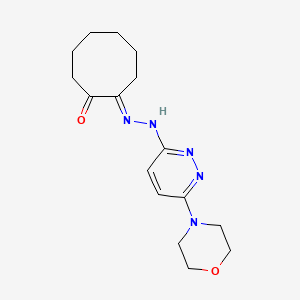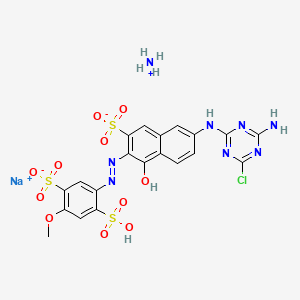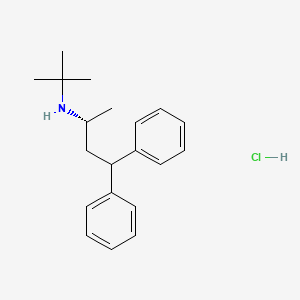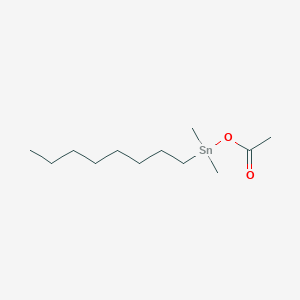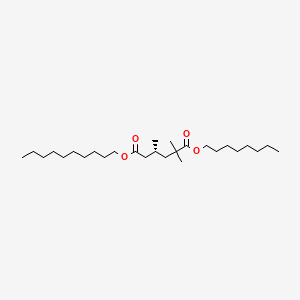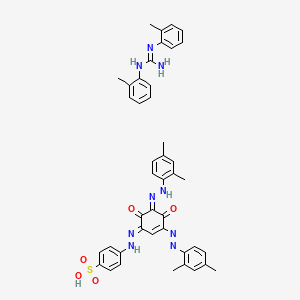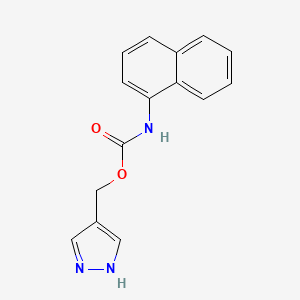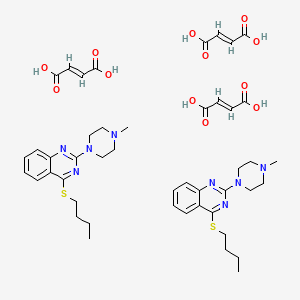
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds.
Vorbereitungsmethoden
The synthesis of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the butylsulfanyl group, and the attachment of the piperazine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the Butylsulfanyl Group: This step often involves nucleophilic substitution reactions using butylthiol.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline core or the butylsulfanyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the piperazine ring.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity. The butylsulfanyl group may also play a role in modulating the compound’s overall activity and stability.
Vergleich Mit ähnlichen Verbindungen
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can be compared to other quinazoline derivatives and piperazine-containing compounds:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core but differ in their substituents, leading to different biological activities.
Piperazine-Containing Compounds: Drugs like ciprofloxacin and sildenafil contain piperazine rings, which contribute to their pharmacological properties.
The unique combination of the quinazoline core, piperazine ring, and butylsulfanyl group in this compound sets it apart from other compounds, potentially offering distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
129664-13-7 |
|---|---|
Molekularformel |
C46H60N8O12S2 |
Molekulargewicht |
981.1 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C17H24N4S.3C4H4O4/c2*1-3-4-13-22-16-14-7-5-6-8-15(14)18-17(19-16)21-11-9-20(2)10-12-21;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-13H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI-Schlüssel |
JUZBCSNRZBHPGL-VQYXCCSOSA-N |
Isomerische SMILES |
CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


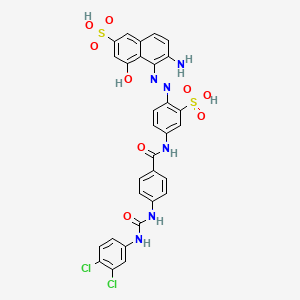
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
